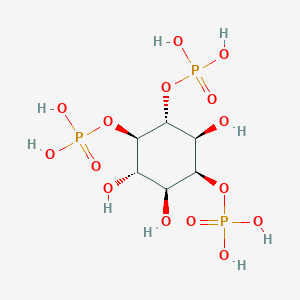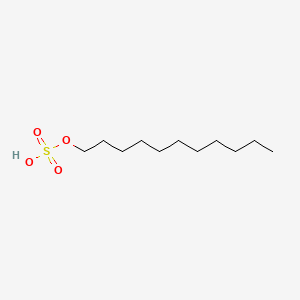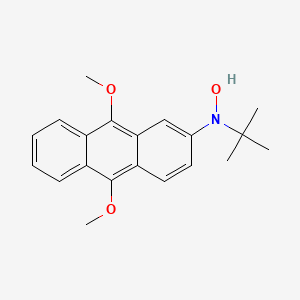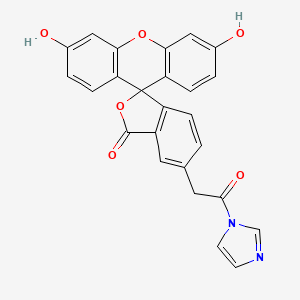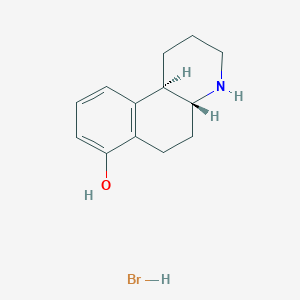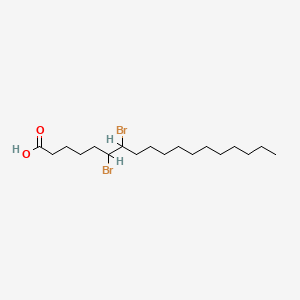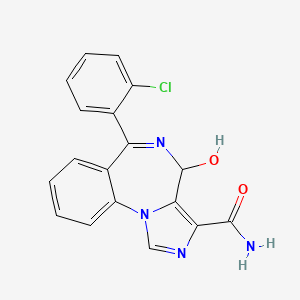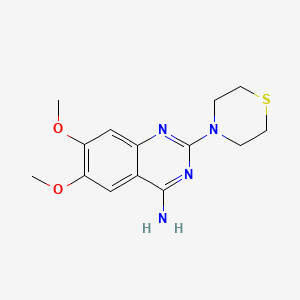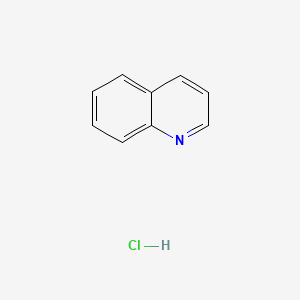
Quinoline hydrochloride
概要
説明
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline is used principally for the manufacture of nicotinic acid, which prevents pellagra in humans, and other chemicals . The antimalarial drugs chloroquine, mefloquine, and amodiaquin are synthetic quinoline compounds .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline is characterized by a double-ring structure composed of a benzene and a pyridine ring fused at two adjacent carbon atoms . The benzene ring contains six carbon atoms, while the pyridine ring contains five carbon atoms and a nitrogen atom .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The Conrad–Limpach method employs aniline derivatives as a precursor, which are condensed with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .科学的研究の応用
Drug Discovery and Medicinal Chemistry
Quinoline hydrochloride serves as a fundamental scaffold in drug discovery due to its structural similarity to many natural bioactive compounds. Its derivatives have been explored for various pharmacological activities, including antimalarial, antibacterial, and anticancer properties . The compound’s ability to interact with biological targets makes it invaluable in the design and synthesis of new therapeutic agents.
Synthetic Organic Chemistry
In synthetic organic chemistry, quinoline hydrochloride is utilized for constructing complex molecular architectures. It is involved in classical synthesis protocols such as the Gould–Jacob, Friedländer, and Skraup syntheses, which are foundational methods for constructing the quinoline core . Additionally, it’s used in green chemistry approaches, aiming to reduce environmental impact.
Industrial Chemistry
Quinoline hydrochloride finds applications in industrial chemistry, particularly in the synthesis of dyes, chemicals, and solvents. Its derivatives are used in the production of various industrial products, and efforts are made to develop greener and more sustainable processes for its synthesis and application .
Pharmacology
In pharmacology, quinoline hydrochloride derivatives are studied for their therapeutic potential. They are key in the development of drugs with a broad spectrum of bioactivity, including antiviral, anti-inflammatory, and neuroprotective effects . The compound’s pharmacophore properties make it a subject of intense research for future drug development.
Biochemistry
Quinoline hydrochloride plays a role in biochemistry research, particularly in the study of biological pathways and disease mechanisms. Its derivatives are used as probes and inhibitors to understand enzyme functions and as tools in the elucidation of biochemical processes .
Environmental Chemistry
In environmental chemistry, quinoline hydrochloride is used in the study of pollution degradation and the development of environmental-friendly catalysts. Research focuses on its role in the biodegradation of pollutants and its use in the synthesis of eco-friendly materials .
作用機序
Target of Action
Quinoline hydrochloride, like its related compounds quinine and quinidine, primarily targets the malaria parasite Plasmodium falciparum . It is used as an antimalarial drug . Quinoline derivatives have also shown potential as antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic agents .
Mode of Action
The theorized mechanism of action for quinine and related anti-malarial drugs, including quinoline hydrochloride, is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinoline derivatives have been shown to exhibit high and selective activity attained through different mechanisms of action .
Biochemical Pathways
Quinoline hydrochloride and its related compounds affect the biochemical pathways of the malaria parasite, inhibiting its ability to break down and digest hemoglobin . This disruption of the parasite’s normal biochemical processes leads to its death .
Pharmacokinetics
Related compounds like quinine are used parenterally to treat life-threatening infections caused by chloroquine-resistant plasmodium falciparum malaria
Result of Action
The primary result of the action of quinoline hydrochloride is the death of the malaria parasite, leading to the resolution of the malaria infection . Quinoline derivatives have also been shown to have antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic activities .
Action Environment
The action of quinoline hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the bactericidal activity of quinoline derivatives . Additionally, the synthesis of quinoline derivatives can be influenced by various factors, including the use of microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, and the use of ionic liquids .
Safety and Hazards
将来の方向性
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
特性
IUPAC Name |
quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXRWZBTVAZNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-22-5 (Parent) | |
| Record name | Quinoline, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060192 | |
| Record name | Quinolinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline hydrochloride | |
CAS RN |
530-64-3 | |
| Record name | Quinoline, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BU-224 acts as an agonist at imidazoline receptors, particularly the I2 subtype, which are involved in regulating carbohydrate metabolism. [, ] This interaction ultimately leads to a decrease in blood glucose levels.
A: While structurally similar to the I2-imidazoline receptor antagonist BU-224, N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide) demonstrates agonist activity at both I1 and I2-imidazoline receptors. [, ] Further research is needed to fully elucidate its mechanism of action and the individual contributions of each receptor subtype to its hypoglycemic effects.
A: NLCPQ-1 acts as a bioreductive agent, preferentially affecting hypoxic tumor cells. It exhibits weak DNA binding and enhances the cytotoxicity of chemotherapeutic agents like cisplatin and melphalan. [, ] Mechanistic studies suggest that NLCPQ-1 potentiates chemotherapy by inducing DNA damage, inhibiting DNA, RNA, and protein synthesis, delaying cell cycle progression, and potentially suppressing DNA repair mechanisms.
ANone: The molecular formula of quinoline hydrochloride is C9H8ClN.
ANone: The molecular weight of quinoline hydrochloride is 163.61 g/mol.
A: The presence of a 4-aminopyridine fragment in the structure of quinoline derivatives plays a crucial role in their acetylcholinesterase inhibitory activity. [] Modifications to this core structure, such as the introduction of steric substituents, can significantly affect the compound's binding affinity and selectivity for the enzyme.
A: Studies with NLCPQ-1 suggest that weak DNA binding, potentially influenced by lipophilicity, contributes to its enhanced radiosensitizing activity compared to strongly DNA-binding analogs. [, ] Further research is needed to fully understand the relationship between lipophilicity, DNA binding, and radiosensitizing efficacy within this class of compounds.
A: Yes, studies in a rat model of alloxan-induced diabetes mellitus demonstrated significant reductions in blood glucose levels following oral administration of N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide). [, ] Further research is warranted to determine its efficacy and safety profile in other animal models and potentially in humans.
A: In acute toxicity studies, N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide) exhibited moderate toxicity when administered intraperitoneally (LD50 = 10.005 mg/kg) and low toxicity when administered orally (LD50 = 633.45 mg/kg) in rats. [] Further research is needed to determine its long-term safety profile and potential for adverse effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1219148.png)
